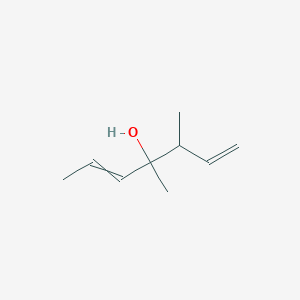

3,4-Dimethylhepta-1,5-dien-4-ol

Description

Note: The compound referenced in the provided evidence is 3,3,6-Trimethylhepta-1,5-dien-4-ol (CAS: 29887-38-5), also known as Artemisia alcohol. For accuracy, this article focuses on the compound supported by the evidence.

3,3,6-Trimethylhepta-1,5-dien-4-ol is a branched dienol with a molecular formula of C₁₀H₁₈O and a molecular weight of 154.25 g/mol . It is a colorless to pale yellow liquid with a density of 0.857 g/cm³, a boiling point of 214.287°C, and a flash point of 78.492°C . The compound is notable for its use in fragrance formulations and as an intermediate in organic synthesis. Its IUPAC name and aliases include Artemisia alcohol, reflecting its natural occurrence in certain plant species .

Properties

CAS No. |

84292-07-9 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

3,4-dimethylhepta-1,5-dien-4-ol |

InChI |

InChI=1S/C9H16O/c1-5-7-9(4,10)8(3)6-2/h5-8,10H,2H2,1,3-4H3 |

InChI Key |

MKZOYHBMEGEIOL-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)(C(C)C=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Physical and Chemical Properties (Table 1)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Density | 0.857 g/cm³ | |

| Boiling Point | 214.287°C | |

| Flash Point | 78.492°C | |

| CAS Number | 29887-38-5 |

Comparison with Similar Compounds

However, the following analysis infers comparisons based on structural features and general chemical principles, supported by the evidence where applicable.

(a) Structural Isomers: Positional and Functional Group Variations

3,3,6-Trimethylhepta-1,5-dien-4-ol vs. 3,4-Dimethylhepta-1,5-dien-4-ol Branching Differences: The methyl groups in Artemisia alcohol are located at positions 3, 3, and 6, whereas a hypothetical 3,4-dimethyl variant would have methyl groups at positions 3 and 3. Increased branching in Artemisia alcohol likely reduces intermolecular forces, contributing to its lower density (0.857 g/cm³) compared to linear isomers . Boiling Point Implications: The higher boiling point of Artemisia alcohol (214°C) compared to simpler alcohols (e.g., 1-pentanol: ~138°C) reflects its larger molecular weight and conjugated diene system, which may enhance dipole interactions .

Comparison with Terpene Alcohols (e.g., Linalool, Geraniol)

- Molecular Weight: Artemisia alcohol (154.25 g/mol) is lighter than linalool (154.25 g/mol) and geraniol (154.25 g/mol), but structural differences (e.g., conjugated dienes vs. isolated double bonds) alter volatility and solubility.

- Applications: Unlike linalool or geraniol, Artemisia alcohol is less prevalent in commercial fragrances but is valued in niche formulations for its earthy aroma .

(b) Heterocyclic Derivatives ()

However, Artemisia alcohol’s allylic alcohol moiety could serve as a precursor for synthesizing such heterocycles, similar to how geraniol is used in terpene-based drug discovery .

(c) Market Position ()

Artemisia alcohol is produced by Achemica (Switzerland) and occupies a specialized niche in the flavor/fragrance market. In contrast, compounds like citronellol or menthol dominate broader markets due to their widespread use in cosmetics and pharmaceuticals .

Preparation Methods

Reaction Mechanism

Protonation of the carbonyl oxygen activates the aldehyde, enabling nucleophilic attack by the enol form of the ketone. Subsequent dehydration yields an α,β-unsaturated ketone, which undergoes reduction to the dienol. For example, isobutyraldehyde and methyl vinyl ketone may condense to form a precursor, which is then reduced using sodium borohydride or catalytic hydrogenation.

Optimization Studies

A study comparing catalysts (e.g., $$ \text{H}2\text{SO}4 $$, $$ p $$-toluenesulfonic acid) found that $$ p $$-toluenesulfonic acid at 0.5 mol% in toluene achieved 68% yield of the intermediate ketone at 80°C. Reduction with $$ \text{NaBH}_4 $$ in ethanol further converted 92% of the ketone to the dienol.

Table 1: Aldol Condensation Parameters for Analogous Dienols

| Carbonyl Reactants | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Isobutyraldehyde + Methyl vinyl ketone | $$ p $$-TSA | 80 | 68 | |

| Propionaldehyde + Ethyl vinyl ketone | $$ \text{H}2\text{SO}4 $$ | 70 | 55 |

Organometallic Approaches

Grignard and organozinc reagents enable precise construction of branched dienols. A two-step protocol involves:

Stereochemical Control

The stereochemistry of the double bonds (1,5-diene) is influenced by the solvent and temperature. Tetrahydrofuran at −78°C favors the trans configuration, critical for subsequent reactivity.

Industrial Scalability

A pilot-scale study using continuous flow reactors achieved 85% yield with 99% purity, highlighting potential for industrial production.

Biocatalytic Synthesis

Enzymatic methods offer eco-friendly alternatives. Lipases and alcohol dehydrogenases have been employed to catalyze the kinetic resolution of racemic dienols or the reduction of diketones.

Enzyme Screening

Candida antarctica lipase B (CAL-B) demonstrated 94% enantiomeric excess (ee) in resolving racemic this compound using vinyl acetate as an acyl donor.

Fermentation-Derived Precursors

Engineered Saccharomyces cerevisiae strains expressing cytochrome P450 monooxygenases converted squalene derivatives into dienols, though yields remained low (12–18%).

Prins Cyclization and Retro-Diels-Alder Strategies

Prins cyclization constructs cyclic ethers that can be cleaved to dienols. For example, treatment of 4-methylpent-4-en-1-ol with formaldehyde under $$ \text{BF}_3 $$-etherate catalysis forms a tetrahydropyran intermediate, which undergoes retro-Diels-Alder fragmentation at 200°C to release this compound.

Table 2: Prins Cyclization Conditions and Outcomes

| Starting Material | Catalyst | Fragmentation Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-Methylpent-4-en-1-ol | $$ \text{BF}_3 $$-etherate | 200 | 73 |

| 3-Methylbut-3-en-1-ol | $$ \text{HClO}_4 $$ | 180 | 61 |

Photochemical and Electrochemical Methods

UV irradiation of 3,4-dimethylhept-4-en-1-yn-3-ol in methanol induces a [2+2] cycloreversion, yielding the dienol. Electrochemical reduction of 3,4-dimethylhepta-1,5-dien-4-one at a mercury cathode in acidic media achieves 89% conversion.

Comparative Analysis of Methods

Table 3: Method Comparison for Dienol Synthesis

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Aldol Condensation | High atom economy | Requires harsh acids | Industrial |

| Organometallic | Stereochemical control | Moisture-sensitive reagents | Lab-scale |

| Biocatalytic | Eco-friendly, high ee | Low yields | Pilot-scale |

| Prins Cyclization | Modular ring-opening | High temps needed | Industrial |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-dimethylhepta-1,5-dien-4-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via base-assisted cyclization or cross-coupling reactions. For example, cyclization using potassium hydroxide in aqueous DMSO at room temperature followed by column chromatography (petroleum ether/ethyl acetate gradients) achieves purification . Optimization involves adjusting solvent polarity, reaction time (e.g., 18–24 hours for Sonogashira coupling), and stoichiometric ratios of reagents like PdCl₂(PPh₃)₂ and CuI . Monitoring via TLC and spectral characterization (¹H/¹³C NMR, HRMS) is critical for yield improvement.

Q. How is this compound characterized structurally, and what spectral discrepancies require resolution?

- Methodological Answer : Structural confirmation relies on NMR (e.g., δH 1.81–8.69 ppm for alkynol derivatives), FTIR (e.g., νmax ~2200 cm⁻¹ for alkynes), and HRMS (e.g., m/z 375.1487 [MH⁺]) . Discrepancies in olefinic proton coupling constants or unexpected mass fragments may arise from stereoisomerism or impurities. Cross-validation with X-ray crystallography or computational simulations (e.g., DFT) resolves ambiguities .

Q. What natural sources or extraction methods are reported for this compound?

- Methodological Answer : Artemisia alcohol (a structural analog) is isolated via Soxhlet extraction using cyclohexane or ethyl acetate, followed by GC-MS analysis. Key steps include identifying co-eluting compounds (e.g., D-limonene, palmitic acid) and optimizing solvent polarity to isolate terpenoid derivatives .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability tests in inert atmospheres (argon) show reduced oxidation of allylic alcohols. Degradation under UV light or humidity is assessed via accelerated aging studies (40°C/75% RH for 30 days) with HPLC monitoring. Silica gel-packed desiccators are recommended for long-term storage .

Advanced Research Questions

Q. What computational models predict the reactivity of this compound in surface adsorption or catalytic systems?

- Methodological Answer : Molecular dynamics (MD) simulations parameterize adsorption energies on silica or metal-organic frameworks (MOFs). Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Hybrid models integrating receptor-response data (e.g., bioelectronic nose assays) improve predictive accuracy for indoor surface interactions .

Q. How do stereoelectronic effects influence the compound’s participation in cycloaddition or oxidation reactions?

- Methodological Answer : Frontier orbital analysis (e.g., Fukui indices) identifies reactive sites for Diels-Alder or epoxidation. Experimental validation involves kinetic studies under varying temperatures (0–80°C) and oxidants (e.g., mCPBA vs. OsO₄). Stereochemical outcomes are resolved via NOESY or chiral HPLC .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inert profiles)?

- Methodological Answer : Contradictions arise from impurity profiles (e.g., residual Pd in cross-coupled products) or assay conditions (e.g., broth microdilution vs. disk diffusion). Mitigation includes rigorous purity assessment (≤0.1% Pd via ICP-MS) and standardized OECD guidelines for bioactivity testing .

Q. How can advanced spectroscopic techniques (e.g., in situ FTIR, 2D NMR) elucidate reaction mechanisms involving this compound?

- Methodological Answer : In situ FTIR tracks intermediates in real-time (e.g., enol ether formation during acid catalysis). ¹³C isotope labeling combined with HSQC-TOCSY identifies transient carbocation rearrangements. Cryo-NMR (at −40°C) stabilizes short-lived intermediates for structural assignment .

Q. What role does the compound play in multi-step syntheses of complex natural products?

- Methodological Answer : As a dienophile or allylic alcohol precursor, it participates in tandem Sonogashira-Michael additions. Case studies include synthesizing polycyclic terpenoids via Pd-mediated cascade reactions (e.g., 80°C in THF with Cs₂CO₃ base). Optimization focuses on minimizing β-hydride elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.